n,n'-Bis-cbz-n''-(2-hydroxyethyl)guanidine
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Overview
Description
N,n'-Bis-cbz-n''-(2-hydroxyethyl)guanidine is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The guanidine moiety can be reduced to form amine derivatives.
Substitution: The Cbz groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][1].
Mechanism of Action
The mechanism of action of N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity . The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-Boc-guanidine: Similar in structure but with tert-butoxycarbonyl (Boc) protective groups instead of Cbz groups.
N,N’-Bis-Cbz-guanidine: Lacks the hydroxyethyl group, making it less versatile in certain applications.
Uniqueness
N,N’-Bis-cbz-n’'-(2-hydroxyethyl)guanidine is unique due to the presence of both Cbz protective groups and the hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
benzyl N-[N'-(2-hydroxyethyl)-N-phenylmethoxycarbonylcarbamimidoyl]carbamate |
InChI |
InChI=1S/C19H21N3O5/c23-12-11-20-17(21-18(24)26-13-15-7-3-1-4-8-15)22-19(25)27-14-16-9-5-2-6-10-16/h1-10,23H,11-14H2,(H2,20,21,22,24,25) |
InChI Key |
UCZGDGVIEVFOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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